![molecular formula C19H18N2O4 B3863724 4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3863724.png)
4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
Description
This compound is a derivative of quinolone, a type of organic compound that is often used in the production of antibiotics . The presence of hydroxy groups and a propyl chain suggests that it might have unique chemical properties compared to other quinolones.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the hydroxy groups and the propyl chain. These groups could potentially form intramolecular hydrogen bonds, affecting the overall shape and reactivity of the molecule .Chemical Reactions Analysis
Quinolones are known to undergo a variety of chemical reactions. For example, they can react with oxygen to form various products . The specific reactions that this compound would undergo would likely depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of hydroxy groups could make it more polar and potentially increase its solubility in water .Future Directions
Further studies could be conducted to determine the specific properties and potential uses of this compound. For example, it could be tested for antimicrobial activity, given that many quinolones are effective antibiotics . Additionally, studies could be conducted to determine its physical and chemical properties, and its safety profile.
properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1-propylquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-11-21-14-9-5-3-7-12(14)17(23)16(19(21)25)18(24)20-13-8-4-6-10-15(13)22/h3-10,22-23H,2,11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDCGGLRHHYJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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